VEGF Receptor 2 Kinase Inhibitor I - 15966-93-5

VEGF Receptor 2 Kinase Inhibitor I

Catalog Number: EVT-285170
CAS Number: 15966-93-5
Molecular Formula: C18H18N2O3
Molecular Weight: 310.3 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
Vascular endothelial growth factor receptor 2 (VEGFR2, also known as KDR and FLK1) is a receptor tyrosine kinase that regulates angiogenesis, vascular development, and embryonic hematopoiesis in response to VEGF isoforms A, C, and D. VEGFR2 kinase inhibitor I is a potent, cell-permeable inhibitor of mouse VEGFR2 kinase (IC50 = 70 nM). It has little or no effect against receptors for platelet-derived growth factor, epidermal growth factor, or insulin-like growth factor (IC50 > 100 µM).
SU-5408, also known as VEGFR2 Kinase Inhibitor I, is a potent, cell-permeable inhibitor of mouse VEGFR2 kinase (IC50 = 70 nM).
Mechanism of Action

Vascular Endothelial Growth Factor Receptor 2 Kinase Inhibitor I exerts its effects by directly inhibiting the tyrosine kinase activity of VEGFR2. [] This inhibition disrupts downstream signaling pathways crucial for angiogenesis, including:

  • Reduced VEGFR2 phosphorylation: Binding of Vascular Endothelial Growth Factor Receptor 2 Kinase Inhibitor I prevents the autophosphorylation of VEGFR2, a critical step for receptor activation. []
  • Suppression of downstream signaling cascades: Inhibition of VEGFR2 kinase activity disrupts the activation of downstream signaling pathways, such as the PI3K/Akt and MAPK pathways, which are essential for endothelial cell proliferation, migration, and survival. [, ]
  • Impaired angiogenesis: By blocking these critical signaling events, Vascular Endothelial Growth Factor Receptor 2 Kinase Inhibitor I effectively inhibits the formation of new blood vessels. [, ]
Applications
  • Investigating VEGFR2 signaling: By inhibiting VEGFR2 activity, researchers can dissect the specific roles of this receptor in various cellular processes like proliferation, migration, and survival of endothelial cells. [, , ]
  • Developing anti-angiogenic therapies: Vascular Endothelial Growth Factor Receptor 2 Kinase Inhibitor I serves as a model compound for designing and developing novel anti-angiogenic therapies for diseases such as cancer. []
  • Studying the role of angiogenesis in disease models: Utilizing Vascular Endothelial Growth Factor Receptor 2 Kinase Inhibitor I in different disease models, such as cancer xenografts, helps researchers understand the contribution of angiogenesis to disease progression and evaluate the therapeutic potential of targeting this process. []
  • Validating other VEGFR2 inhibitors: Comparing the effects of Vascular Endothelial Growth Factor Receptor 2 Kinase Inhibitor I with other VEGFR2 inhibitors allows for validation of their mechanisms of action and potential off-target effects. []

Sorafenib

Compound Description: Sorafenib is a multikinase inhibitor that targets RAF kinase and vascular endothelial growth factor receptor 2 (VEGFR2). It is approved for the treatment of several cancers, including advanced renal cell carcinoma and hepatocellular carcinoma. []

Relevance: Sorafenib is structurally related to VEGF Receptor 2 Kinase Inhibitor I as both compounds target VEGFR2, indicating shared structural features within their respective chemical scaffolds that are critical for binding to and inhibiting VEGFR2. Both Sorafenib and VEGF Receptor 2 Kinase Inhibitor I belong to the chemical class of kinase inhibitors, specifically tyrosine kinase inhibitors. []

Semantic Scholar Reference:

SU1498

Compound Description: SU1498 is a potent and selective inhibitor of VEGFR2 tyrosine kinase activity. It is widely used as a tool compound in preclinical studies to investigate the role of VEGFR2 in various biological processes, including angiogenesis and tumor growth. [, , , , ]

Relevance: SU1498 and VEGF Receptor 2 Kinase Inhibitor I share a common target in VEGFR2 tyrosine kinase, indicating structural similarities within their scaffolds that allow them to bind to and inhibit this kinase. Both compounds belong to the chemical class of tyrosine kinase inhibitors. [, , , , ]

Semantic Scholar References: * * * * *

MAZ51

Compound Description: MAZ51 is a small molecule inhibitor that selectively targets the tyrosine kinase activity of VEGFR3. It has demonstrated antitumor and antiangiogenic effects in preclinical models, particularly in prostate cancer. []

Relevance: Both MAZ51 and VEGF Receptor 2 Kinase Inhibitor I selectively target members of the vascular endothelial growth factor receptor (VEGFR) family. While MAZ51 focuses on VEGFR3, the shared target affinity suggests potential structural similarities, potentially in regions interacting with the kinase domains of these receptors. Both belong to the chemical class of tyrosine kinase inhibitors. []

Semantic Scholar Reference:

Properties

CAS Number

15966-93-5

Product Name

VEGF Receptor 2 Kinase Inhibitor I

IUPAC Name

ethyl 2,4-dimethyl-5-[(Z)-(2-oxo-1H-indol-3-ylidene)methyl]-1H-pyrrole-3-carboxylate

Molecular Formula

C18H18N2O3

Molecular Weight

310.3 g/mol

InChI

InChI=1S/C18H18N2O3/c1-4-23-18(22)16-10(2)15(19-11(16)3)9-13-12-7-5-6-8-14(12)20-17(13)21/h5-9,19H,4H2,1-3H3,(H,20,21)/b13-9-

InChI Key

PMUJUSJUVIXDQC-LCYFTJDESA-N

SMILES

CCOC(=O)C1=C(NC(=C1C)C=C2C3=CC=CC=C3NC2=O)C

Solubility

Soluble in DMSO

Synonyms

SU-5408; SU 5408; SU5408; VEGFR2 Kinase Inhibitor I

Canonical SMILES

CCOC(=O)C1=C(NC(=C1C)C=C2C3=CC=CC=C3NC2=O)C

Isomeric SMILES

CCOC(=O)C1=C(NC(=C1C)/C=C\2/C3=CC=CC=C3NC2=O)C

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.